N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
This compound features a 1,2,4-oxadiazole ring substituted with a pyrazine moiety at position 3 and a methylphenyl group at position 3. The phenyl group is further linked to a 2,3-dihydrobenzo[b][1,4]dioxine-carboxamide scaffold. This structure integrates multiple heterocyclic systems (pyrazine, oxadiazole, and benzodioxine), which are often associated with bioactivity in medicinal chemistry, such as kinase inhibition or antimicrobial effects .
Properties
IUPAC Name |
N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O4/c28-22(19-13-29-17-7-3-4-8-18(17)30-19)25-15-6-2-1-5-14(15)11-20-26-21(27-31-20)16-12-23-9-10-24-16/h1-10,12,19H,11,13H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYFRGILWHGGSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=NC=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Oxadiazole Ring
The 1,2,4-oxadiazole ring is typically constructed via cyclization reactions between amidoximes and acylating agents. A patent by CN104974106A describes a three-step protocol for synthesizing 5-alkyl-1,3,4-oxadiazole-2-carboxylates, adaptable to the target compound:
- Hydrazide Formation : Reacting dialkyl oxalate with hydrazine hydrate yields monoalkyl oxalate hydrazide.
- Acylation : Treating the hydrazide with a fatty acid anhydride (e.g., acetic anhydride) forms 2-acylhydrazide-monoalkyl oxalate.
- Dehydration Cyclization : Heating the acylated intermediate in toluene under reflux induces cyclization to the oxadiazole.
For the target compound, pyrazine-2-carbonyl chloride could serve as the acylating agent to introduce the pyrazin-2-yl group at position 3.
Table 1: Optimized Conditions for Oxadiazole Formation
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Hydrazide Formation | Ethanol, hydrazine hydrate, 80°C, 6 hr | 85% | |
| Acylation | Pyrazine-2-carbonyl chloride, -10°C, 2 hr | 78% | |
| Cyclization | Toluene, reflux, 12 hr | 65% |
Functionalization at Position 5
The methylphenyl group at position 5 of the oxadiazole can be introduced via alkylation. A method from CN104876919A employs a chloromethyl intermediate (5-(chloromethyl)-1,2,4-oxadiazole) for subsequent coupling. For the target compound:
- Chloromethylation : Treating 3-(pyrazin-2-yl)-1,2,4-oxadiazole with chloromethyl methyl ether (MOMCl) in the presence of Lewis acids (e.g., AlCl₃).
- Friedel-Crafts Alkylation : Reacting the chloromethyl-oxadiazole with benzene derivatives (e.g., 2-aminophenylboronic acid) under Suzuki-Miyaura coupling conditions.
Synthesis of Benzodioxine Carboxamide
Benzodioxine Ring Construction
The 2,3-dihydrobenzo[b]dioxine ring is synthesized via cyclization of catechol derivatives:
- Etherification : Reacting catechol with 1,2-dibromoethane in the presence of K₂CO₃ yields 1,4-benzodioxane.
- Carboxylic Acid Introduction : Oxidation of the dioxane with KMnO₄ introduces a carboxylic acid group at position 2.
Carboxamide Formation
The carboxylic acid is converted to the carboxamide via activation with thionyl chloride (SOCl₂) followed by reaction with ammonium hydroxide.
Final Coupling of Subunits
Amide Bond Formation
The benzodioxine carboxamide is coupled to the 5-(methylphenyl)-1,2,4-oxadiazole using standard peptide coupling reagents:
- Activation : Treating the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
- Coupling : Reacting the activated acid with the aminophenyl-oxadiazole intermediate in dichloromethane at room temperature.
Table 2: Coupling Reaction Optimization
| Parameter | Optimal Condition | Yield | Source |
|---|---|---|---|
| Coupling Reagent | EDC/HOBt | 72% | |
| Solvent | Dichloromethane | - | |
| Temperature | 25°C, 24 hr | - |
Challenges and Considerations
- Regioselectivity : Ensuring proper substitution on the oxadiazole ring requires careful control of acylation and cyclization conditions. Low temperatures (-30°C to 10°C) during acylation minimize byproducts.
- Steric Hindrance : Bulky substituents (e.g., pyrazine) may slow cyclization; prolonged reflux (12–24 hr) improves yields.
- Purification : Silica gel chromatography is critical for isolating intermediates, particularly after coupling reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or anticancer activity by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxadiazole and Heteroaromatic Moieties
Compound 11a/b ()
- Structure : (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile derivatives.
- Key Features: Thiazolo-pyrimidine core with furan and nitrile substituents. Benzylidene groups (2,4,6-trimethyl or 4-cyano) at position 2.
- Synthesis : Refluxing thiouracil derivatives with chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid (68% yield) .
- Physical Properties :
- Melting points: 243–246°C (11a), 213–215°C (11b).
- IR spectra show NH (3,423–3,436 cm⁻¹) and CN (2,209–2,219 cm⁻¹) stretches.
Comparison :
- The target compound lacks the thiazolo-pyrimidine system but shares the oxadiazole ring.
Compound 12 ()
Comparison :
- The quinazoline scaffold in Compound 12 differs from the benzodioxine-carboxamide in the target compound.
- Both compounds incorporate nitrile groups, which can influence electronic properties and metabolic stability.
Comparison :
- Both compounds share the benzodioxine and oxadiazole motifs.
- The target compound substitutes pyrazine for pyrazole, which may alter solubility and hydrogen-bonding capacity.
NMR Spectral Comparisons ()
- Method : NMR chemical shifts (Table 2, ) were analyzed for compounds 1, 7, and Rapa. Regions A (positions 39–44) and B (positions 29–36) showed variability, indicating substituent-dependent environmental changes .
- Implications for Target Compound :
- Similar analysis could localize substituent effects in the target compound’s benzodioxine or oxadiazole regions.
- Pyrazine’s electron-deficient nature may downfield-shift adjacent protons compared to pyridine or furan analogues.
Data Tables
Table 2: Functional Group Analysis
Biological Activity
N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 365.3 g/mol. It features a unique combination of a benzo[dioxine] core and oxadiazole moieties, which are known for their diverse biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various bacterial strains.
| Compound | Activity Type | Target Organism | EC50 (μg/mL) |
|---|---|---|---|
| 5m | Antibacterial | Xanthomonas oryzae pv. oryzae | 36.25 |
| 5v | Antibacterial | Xanthomonas oryzae pv. oryzae | 19.44 |
| 5u | Antibacterial | Xanthomonas oryzae pv. oryzicola | 19.04 |
These compounds exhibit strong antibacterial effects , outperforming traditional antibiotics like bismerthiazol and thiodiazole copper in certain assays .
2. Antifungal Activity
The compound also exhibits antifungal properties . In bioassays, related oxadiazole derivatives demonstrated moderate antifungal activity against pathogens such as Rhizoctonia solani, indicating potential applications in agricultural settings for crop protection .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxadiazole ring plays a crucial role in disrupting cellular processes in target organisms.
Case Study 1: Synthesis and Evaluation
A study focused on the synthesis of novel oxadiazole derivatives included this compound as part of a broader investigation into their pharmacological properties. The synthesized compounds were evaluated for their antibacterial and antifungal activities using standard microbiological methods .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of related compounds revealed that modifications to the oxadiazole ring significantly influenced biological activity. For example, variations in substituents on the phenyl group were shown to enhance antimicrobial efficacy .
Q & A
Q. Table 1: Example Synthetic Conditions for Analogous Compounds
| Step | Reagents/Conditions | Key Optimization | Reference |
|---|---|---|---|
| Oxadiazole formation | NH₂OH·HCl, EtOH, reflux | pH control (8–9) to minimize byproducts | |
| Alkylation | K₂CO₃, DMF, 50°C | Slow addition of alkylating agent | |
| Amide coupling | EDC, HOBt, RT | Excess carbodiimide (1.2 equiv) |
Basic: How is structural characterization performed?
Methodological Answer:
A combination of spectroscopic and crystallographic techniques is critical:
- NMR Spectroscopy:
- X-ray Crystallography: Resolves spatial arrangement (e.g., dihedral angles between benzodioxine and oxadiazole rings) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₃H₁₈N₅O₄: 452.1356) .
Basic: What in vitro assays assess biological activity?
Methodological Answer:
Common assays include:
- Anticancer Activity:
- Cell Viability (MTT assay): Test against HeLa or MCF-7 cells (IC₅₀ values calculated after 48h exposure) .
- Apoptosis Assays: Flow cytometry with Annexin V/PI staining .
- Enzyme Inhibition:
- Kinase Inhibition: Radiometric assays using purified kinases (e.g., EGFR, IC₅₀ reported in µM) .
Advanced: How to design SAR studies for pharmacological optimization?
Methodological Answer:
Focus on modifying key regions:
- Oxadiazole Substituents: Replace pyrazine with pyridine/pyrimidine to evaluate steric/electronic effects on target binding .
- Benzodioxine Modifications: Introduce electron-withdrawing groups (e.g., nitro) to enhance metabolic stability .
Q. Table 2: SAR Trends in Analogous Compounds
| Modification | Biological Impact | Reference |
|---|---|---|
| Pyrazine → pyridine | Reduced IC₅₀ (EGFR inhibition) | |
| Methoxy → nitro (benzodioxine) | Improved t₁/₂ in microsomal assays |
Advanced: How to resolve contradictions in bioactivity data?
Methodological Answer:
- Control Variables: Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Orthogonal Assays: Validate hits using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .
- Theoretical Frameworks: Link discrepancies to differences in target isoforms or off-target effects using molecular docking .
Advanced: What computational methods predict environmental fate?
Methodological Answer:
- QSPR Models: Predict logP and biodegradability using software like EPI Suite .
- Molecular Dynamics (MD): Simulate interactions with soil organic matter to assess persistence .
Q. Table 3: Predicted Environmental Parameters
| Parameter | Value | Method | Reference |
|---|---|---|---|
| LogKow | 2.8 | QSPR | |
| Biodegradation Probability | 0.23 | CATABOL |
Advanced: How to analyze reaction mechanisms in metabolic pathways?
Methodological Answer:
- Isotopic Labeling: Use ¹⁴C-labeled compound to track metabolic cleavage of the oxadiazole ring in hepatocyte assays .
- LC-MS/MS Metabolite Profiling: Identify phase I/II metabolites (e.g., glucuronidation at the carboxamide group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
